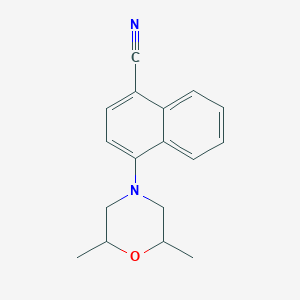![molecular formula C18H26O B11856365 Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] CAS No. 78514-33-7](/img/structure/B11856365.png)
Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclohexane ring fused to a xanthene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with a xanthene derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., hydroxide ions)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, hydroxylated derivatives
Wissenschaftliche Forschungsanwendungen
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclohexane-1,9’-xanthene]: Lacks the octahydro modification, resulting in different chemical properties.
Spiro[cyclohexane-1,9’-fluorene]: Similar spiro structure but with a fluorene moiety instead of xanthene.
Spiro[cyclohexane-1,9’-dibenzofuran]: Contains a dibenzofuran moiety, leading to distinct reactivity and applications.
Uniqueness
1’,2’,3’,4’,5’,6’,7’,8’-octahydrospiro[cyclohexane-1,9’-xanthene] is unique due to its fully saturated cyclohexane ring, which imparts greater stability and distinct reactivity compared to its unsaturated counterparts. This makes it particularly valuable in applications requiring robust and stable compounds.
Eigenschaften
CAS-Nummer |
78514-33-7 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane] |
InChI |
InChI=1S/C18H26O/c1-6-12-18(13-7-1)14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h1-13H2 |
InChI-Schlüssel |
YZYHRSAAZSNGAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C3=C(CCCC3)OC4=C2CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



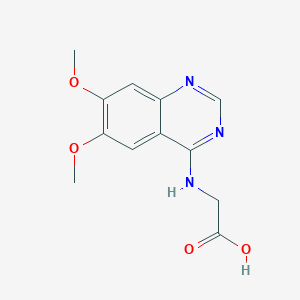
![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

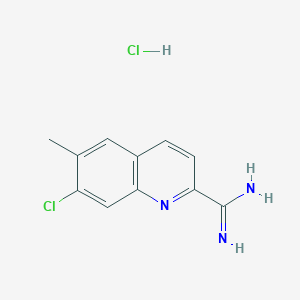

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)


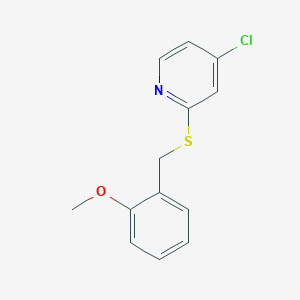
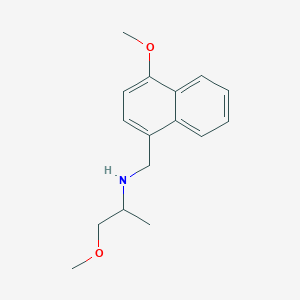
![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
